1-Chloro-3-(4-fluorophenyl)propan-2-one
Overview
Description
Scientific Research Applications
1. Spectroscopic, Single Crystal XRD Structure, DFT and Molecular Dynamics Investigation
- Methods of Application : The molecule was synthesized and characterized using single crystal XRD. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments were investigated using Gaussian 09 and Schrödinger Materials Science Suite software packages .
- Results or Outcomes : The title compound was found to have a first hyperpolarizability 48 times that of the standard NLO material. The maximum negative region is localized over the C S group and 1,3-disubstituted phenyl ring, while the maximum positive region is localized on NH groups indicating a possible site for nucleophilic attack .
2. Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase
- Methods of Application : A preliminary assay using tyrosinase from Agaricus bisporus (AbTYR) was employed. The 3-chloro-4-fluorophenyl fragment was incorporated into distinct chemotypes .
- Results or Outcomes : The presence of the 3-chloro-4-fluorophenyl fragment was found to be an important structural feature to improve the AbTYR inhibition in these new chemotypes .
3. Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones
- Methods of Application : The structures of the synthetic cathinones were identified using single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), UHPLC-QQQ-MS/MS, and GC-MS .
- Results or Outcomes : The research provided valuable information about the structures of these new psychoactive substances, which can help in their identification and regulation .
4. 3-Chloro-1-(4-fluorophenyl)propan-1-ol
- Methods of Application : The specific methods of application would depend on the particular chemical reaction in which this compound is used .
- Results or Outcomes : The outcomes would also depend on the specific chemical reaction. This compound can be used to synthesize a variety of other compounds .
Future Directions
The future directions for research on “1-Chloro-3-(4-fluorophenyl)propan-2-one” and related compounds could include further studies on their synthesis, structure, properties, and effects. It is also important to continue developing early warning systems and identifying new compounds to prevent their widespread use .
properties
IUPAC Name |
1-chloro-3-(4-fluorophenyl)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXDUAWJIMUJQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(4-fluorophenyl)propan-2-one |
Synthesis routes and methods I
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Synthesis routes and methods II
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